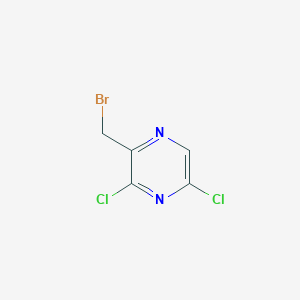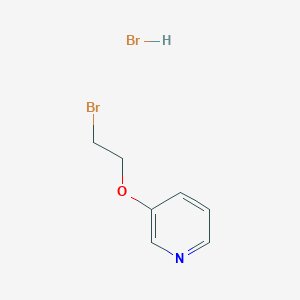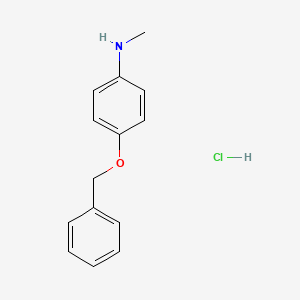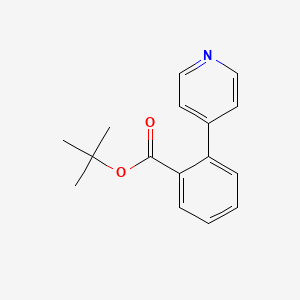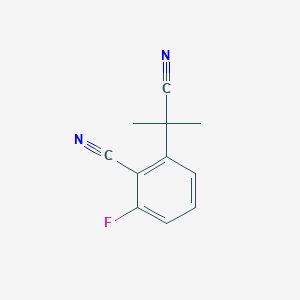![molecular formula C14H18N2O5 B1379526 [(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate CAS No. 1982950-34-4](/img/structure/B1379526.png)
[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate
Vue d'ensemble
Description
“[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate” is a chemical compound with the molecular formula C14H18N2O5. It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 31 atoms, including 16 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a variety of bonds and functional groups, including a tertiary amide (aromatic), a primary amine (aliphatic), and a Pyrrolidine .Applications De Recherche Scientifique
Fluorescent Zn(II) Sensors
Compounds structurally related to "[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate" have been used in the development of fluorescent Zn(II) sensors. Nolan et al. (2006) discussed the synthesis and characterization of Zinpyr family sensors, which exhibit mid-range affinity for Zn(II) and show potential in biological imaging applications. These sensors demonstrate significant fluorescence enhancement upon Zn(II) binding, making them useful for tracking zinc in biological systems (Nolan et al., 2006).
Novel Synthetic Routes
Research by Scanlan et al. (2004) showcases the development of synthetic routes to produce oxime oxalate amides, a category to which "this compound" may relate. This study explores the generation of carbamoyl radicals from oxime oxalate amides, demonstrating a versatile methodology for preparing molecules with N-benzyl-N-alkenyl amides linked to acetone oxime or benzaldoxime units, which can further undergo transformation into valuable lactams and β-lactams (Scanlan et al., 2004).
Catalysts for Hydroxylation of Benzene
Wu et al. (2015) investigated copper(II) complexes with multidentate ligands, which include structural motifs similar to "this compound", for their catalytic efficiency in the direct hydroxylation of benzene to phenol. This study emphasizes the potential of such complexes in facilitating environmentally friendly and efficient chemical transformations, highlighting the role of copper(II) ions in promoting oxidative reactions (Wu et al., 2015).
Metal-Free Transamidation
Joseph et al. (2021) explored the metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions, which pertains to research involving "this compound". This work showcases a novel approach to transamidation, achieving good yields and functional group tolerance without the need for metal catalysts. The methodology presents an eco-friendly and efficient route for modifying amide compounds (Joseph et al., 2021).
Propriétés
IUPAC Name |
[2-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.C2H2O4/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10;3-1(4)2(5)6/h1-3,5-6,11H,4,7-9,13H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEAYVREEJYLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


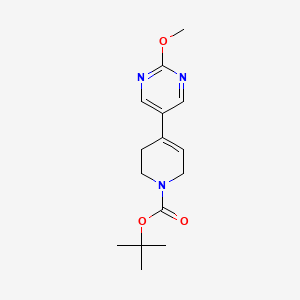
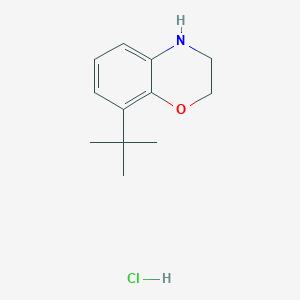
![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
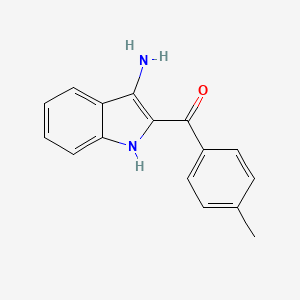


![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1379452.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)

